2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a triazole ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable thiolane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler compound with a similar triazole ring structure.
4-(1H-1,2,4-triazol-1-yl)ethanol: Another compound with a triazole ring but different substituents.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: A more complex compound with additional functional groups.
Uniqueness
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both a triazole ring and a thiolane ring in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H12N4O2S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-[(1,1-dioxothiolan-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)4-6-2-1-3-14(6,12)13/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
FNIZJDXVQFBSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.